Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
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Description
Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Scientific Research Applications
Versatile Synthesis Applications : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is noted for its versatility in synthesizing a range of trifluoromethyl heterocycles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights its potential in creating diverse organic compounds, useful in various chemical syntheses (Honey et al., 2012).
Structural and Molecular Studies : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, another similar compound, was synthesized and characterized using NMR, Mass spectra, and X-ray diffraction studies. This indicates the significance of such compounds in structural chemistry and molecular studies (Kariyappa et al., 2016).
Antimicrobial Properties : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, structurally related to the compound , has shown in vitro antimicrobial and antioxidant susceptibilities. This suggests the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2016).
Biological Synthesis Insights : Research on 4-methylthio-2-oxobutanoate, a derivative, sheds light on its role as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms. This underscores the compound's significance in understanding and manipulating biological synthesis pathways (Billington et al., 1979).
Potential in Drug Discovery : A study involving thiazole-aminopiperidine hybrid analogues, which include similar structural motifs, demonstrated their potential as Mycobacterium tuberculosis GyrB inhibitors. This highlights the role of such compounds in the development of new therapeutic agents (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-20-14(19)4-3-13(18)17-8-5-12(6-9-17)11-22-15-16-7-10-21-15/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKEDVZYDYGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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